Intrinsic Topoisomerase I Inhibitory Potency of Exatecan Mesylate vs. Camptothecin Analogs
Exatecan mesylate (DX-8951f) demonstrates significantly greater intrinsic potency against topoisomerase I compared to other camptothecin analogs. In a direct in vitro comparison, exatecan was found to be approximately 3-fold more potent than SN-38 (the active metabolite of irinotecan), 10-fold more potent than topotecan, and 20-fold more potent than camptothecin as an inhibitor of topoisomerase I activity . In cell-based antiproliferative assays, the differential widens, with exatecan exhibiting 6-fold and 28-fold greater activity than SN-38 and topotecan, respectively, across a panel of 32 malignant cell lines .
| Evidence Dimension | Topoisomerase I Inhibitory Potency (fold-difference) |
|---|---|
| Target Compound Data | Exatecan mesylate (DX-8951f) |
| Comparator Or Baseline | Camptothecin: 1x; Topotecan: 1x; SN-38: 1x |
| Quantified Difference | Exatecan is 20x more potent than camptothecin, 10x more potent than topotecan, and 3x more potent than SN-38 in enzyme assays; 6-28x more potent in cell-based assays. |
| Conditions | In vitro topoisomerase I inhibition assay; antiproliferative assay against 32 malignant cell lines. |
Why This Matters
Higher intrinsic potency allows for lower effective concentrations in both in vitro experiments and as an ADC payload, potentially improving therapeutic index.
